

Technical Support Center: Carboxyatractylate (CAT) Handling & Optimization

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Carboxyatractylate

CAS No.: 35988-42-2

Cat. No.: B162951

[Get Quote](#)

Ticket ID: CAT-PROTO-001

Status: Resolved / Reference Guide

**Assigned Specialist: Senior Application Scientist,
Mitochondrial Physiology Unit[1]**

Executive Summary: The Stability-Potency Nexus

Carboxyatractylate (CAT) is not merely "another inhibitor"; it is the gold-standard tool for locking the mitochondrial ADP/ATP carrier (AAC) in the cytoplasmic-open state (c-state).[1]

Critical Warning: CAT is structurally unstable. It spontaneously decarboxylates into Atractyloside (ATR) under specific conditions.[1] ATR is approximately 10-fold less potent than CAT.

If your IC50 values are shifting or your binding kinetics appear "slow," you are likely no longer working with CAT, but with a degraded mixture of CAT and ATR.[1] This guide focuses on preserving the carboxyl group essential for high-affinity binding.

Module 1: Reagent Integrity & Troubleshooting

Q: Why are my inhibition curves shifting to the right (lower potency) over time?

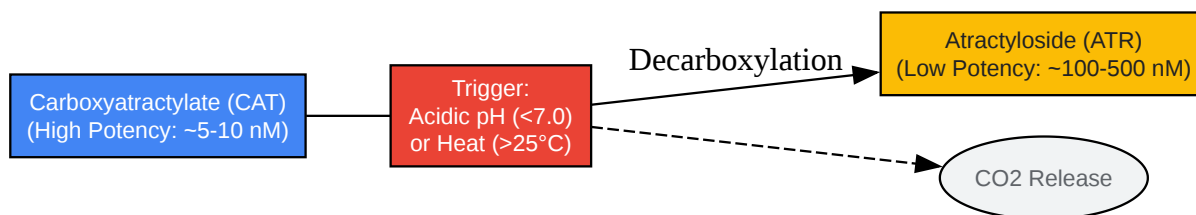
A: You are likely observing the in situ decarboxylation of CAT into Atractyloside.

The structural difference between CAT and ATR is a single carboxyl group at the C4 position of the atractylinen core. This carboxyl group provides a critical electrostatic interaction with the AAC, conferring CAT's nanomolar affinity.[1]

- The Degradation Trigger: Exposure to acidic pH (< 7.0) or elevated temperatures (> 25°C) accelerates the loss of CO₂. [1]
- The Result: Transformation into ATR, which competes for the same site but with significantly faster off-rates. [1]

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you must prevent.



[Click to download full resolution via product page](#)

Figure 1: The decarboxylation pathway.[1] Loss of the carboxyl group converts high-affinity CAT into lower-affinity ATR.

Q: How should I solubilize CAT to prevent this degradation?

Protocol: The "Cold-Neutral" Preparation Do not follow generic "dissolve in DMSO" advice blindly. CAT is typically supplied as a potassium salt (dipotassium or tripotassium), which is

highly water-soluble.[1]

- Solvent: Use sterile, nuclease-free water or HEPES-buffered saline (pH 7.4).
 - Avoid: Acidic buffers (Acetate, Citrate).[1]
 - Avoid: 100% DMSO if possible, as hygroscopic DMSO can become acidic over time if not high-grade.[1]
- Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize hydrolysis effects.
- Storage: Aliquot immediately into single-use volumes. Flash freeze in liquid nitrogen. Store at -20°C.
 - Never refreeze a thawed aliquot.

Module 2: Experimental Optimization

Q: When should I use CAT versus Bongkreikic Acid (BKA)?

A: This choice depends entirely on the conformational state you wish to study. The AAC cycles between two states: c-state (facing cytoplasm) and m-state (facing matrix).[1][2][3]

Comparative Inhibitor Data

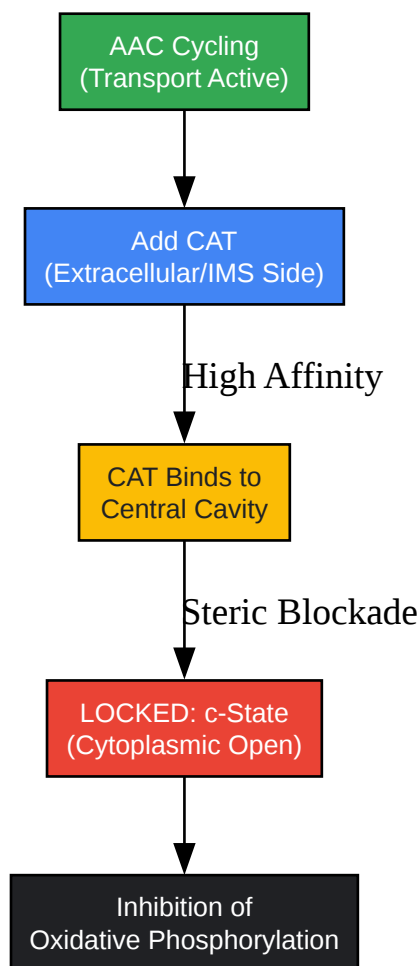
Feature	Carboxyatractylate (CAT)	Atractyloside (ATR)	Bongkreikic Acid (BKA)
Target State	c-state (Cytoplasmic Open)	c-state (Cytoplasmic Open)	m-state (Matrix Open)
Binding Site	Intermembrane space side	Intermembrane space side	Matrix side
Permeability	Impermeable (requires intact pore)	Impermeable	Permeable (at low pH)
Affinity (Kd)	~5–10 nM (Very Tight)	~100–500 nM (Moderate)	~10–50 nM (Tight)
Reversibility	Effectively Irreversible	Reversible	Effectively Irreversible

Q: How do I validate that CAT has successfully locked the carrier?

A: Use the Thermal Shift Assay (TSA) or Proteolysis Protection Assay.

- Mechanism: When CAT binds, it locks the AAC rigid.[1] This rigidity significantly increases the melting temperature (T_m) of the protein compared to the apo-state.
- Validation Step:
 - Incubate mitochondria/AAC with CAT (10 μ M) for 10 mins on ice.
 - Perform a thermal ramp.
 - Success Criteria: You should observe a T_m shift of +15°C to +20°C relative to the unliganded carrier. If the shift is only +5°C, your CAT has likely degraded to ATR.[1]

Mechanism of Action Diagram



[Click to download full resolution via product page](#)

Figure 2: CAT mechanism. It intercepts the cycling carrier and locks it in the c-state, preventing ADP entry into the matrix.[1]

Module 3: Safe Handling & Disposal

Q: What are the specific disposal codes for CAT?

A: CAT is a Category 1 Acute Toxin. It does not have a specific named entry in the EPA P-list or U-list, but it falls under the strict "Toxic Solids" classification for transport and disposal.

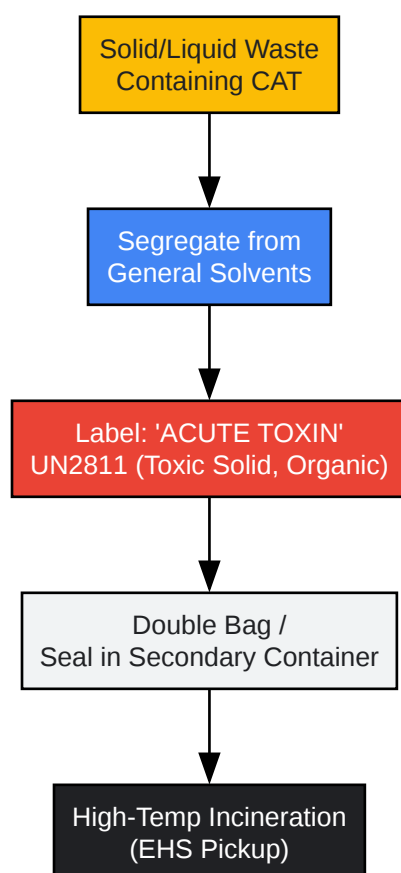
Hazards:

- Nephrotoxicity: Targets proximal tubule cells.
- Hepatotoxicity: Induces massive necrosis.

- Hypoglycemia: Blocks gluconeogenesis.

Disposal Workflow

DO NOT attempt to chemically neutralize CAT with bleach or strong acids/bases in the lab. Chemical treatment may trigger decarboxylation (creating ATR) or incomplete degradation, leaving active toxin.[1] Incineration is the only validated disposal method.



[Click to download full resolution via product page](#)

Figure 3: Mandatory disposal workflow for **Carboxyatractylate**.^[1]

Emergency Protocol: Accidental Exposure

- Skin Contact: Wash immediately with soap and water for 15 minutes. CAT is polar; water is the best solvent for removal.
- Ingestion: Medical Emergency. Do not induce vomiting. Transport to ER immediately. Provide the SDS to the physician, specifically noting "Mitochondrial ADP/ATP Carrier Inhibitor" to

guide supportive care (no specific antidote exists; treatment is symptomatic for metabolic acidosis and organ failure).[1]

References

- Mechanism of Action & Structure: Pebay-Peyroula, E., et al. (2003).[1] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." *Nature*, 426, 39–44.[1] [2] [1]
- Thermostability & Binding (TSA Validation): Bamber, L., et al. (2007).[1] "Yeast mitochondrial ADP/ATP carriers are monomeric in detergents." [1] *Proceedings of the National Academy of Sciences*, 104(26), 10830–10834.[1] [1]
- Toxicity & Decarboxylation: Obatomi, D. K., & Bach, P. H. (1998).[1] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." *Food and Chemical Toxicology*, 36(4), 335-346.[1]
- Safety Data Sheet (Representative): Merck/Sigma-Aldrich. "Carboxyatractyloside Potassium Salt SDS."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Carboxyatractyloside - Wikipedia [en.wikipedia.org]
- 2. thno.org [thno.org]
- 3. The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Support Center: Carboxyatractylate (CAT) Handling & Optimization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162951/docs#technical-support-center-carboxyatractylate-cat-handling-optimization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)